



Technical Support Center: (-)-Carbovir Stability and Degradation

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Compound of Interest		
Compound Name:	(-)-Carbovir	
Cat. No.:	B125634	Get Quote

Welcome to the technical support center for **(-)-Carbovir**. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and managing the stability and degradation of **(-)-Carbovir** during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is (-)-Carbovir and what are its key structural features?

A1: **(-)-Carbovir** is the active enantiomer of the carbocyclic analogue of 2',3'-dideoxy-2',3'-didehydroguanosine.[1] Its structure consists of a guanine base attached to a cyclopentene ring, which replaces the furanose sugar of natural nucleosides. Key functional groups include the primary amine and amide groups of the guanine base, a secondary alcohol on the cyclopentene ring, and a double bond within the carbocyclic ring.[1][2]

Q2: How does the carbocyclic nature of (-)-Carbovir affect its stability?

A2: The replacement of the furanose oxygen with a methylene group in the carbocyclic ring significantly increases the chemical stability of **(-)-Carbovir**.[3] This modification makes the molecule resistant to enzymatic cleavage by phosphorylases and hydrolases that would typically break the glycosidic bond in natural nucleosides.[3] One of its notable properties is its hydrolytic stability.[4]

Q3: What are the expected degradation pathways for (-)-Carbovir under stress conditions?



A3: While specific degradation studies on **(-)-Carbovir** are limited, potential degradation pathways can be inferred based on the known reactivity of its guanine moiety:

- Acidic Hydrolysis: Strong acidic conditions can lead to the hydrolysis of the guanine base, potentially yielding glycine, ammonia, and carbon dioxide. Deamination to form xanthine is a primary degradation step.[5]
- Basic Hydrolysis: Guanine is generally stable in the pH range of 5-10.[6] However, under strong basic conditions, degradation can occur.
- Oxidation: The guanine base is susceptible to oxidation, with the C8 position being particularly vulnerable.[7][8] This can lead to the formation of 8-oxo-deoxyguanosine analogs and other oxidized products.[4][7][8]
- Photodegradation: Exposure to UV radiation, especially in the presence of oxygen, can cause the degradation of the guanine nucleus. This can involve the breakdown of the purine ring without cleavage of the bond to the carbocyclic ring, as well as the release of the free carbocyclic moiety.[3]

Troubleshooting Guides Issue 1: Unexpected Peaks in HPLC Analysis

Symptoms:

- Appearance of new peaks in the chromatogram during stability studies.
- Decrease in the peak area of (-)-Carbovir over time.

Possible Causes & Solutions:



Cause Troubleshooting Steps	
Degradation of (-)-Carbovir	- Compare the retention times of the new peaks with those of potential degradation product standards, if available Perform co-injection experiments with suspected degradation products Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks and compare them with the expected masses of degradation products (see Table 1).
Contamination	- Analyze a blank (mobile phase) to check for contaminants from the solvent or HPLC system Ensure proper cleaning of vials and syringes Use high-purity solvents and reagents.
- Check the column performance with standard compound If peak shape is (e.g., tailing, broadening), the column to be replaced.	

Issue 2: Poor Peak Shape or Resolution in HPLC

Symptoms:

- Peak tailing or fronting for the (-)-Carbovir peak.
- Co-elution of (-)-Carbovir with impurities or degradation products.

Possible Causes & Solutions:



Cause	Troubleshooting Steps	
Inappropriate Mobile Phase pH	- The pKa of the guanine moiety should be considered when selecting the mobile phase pH to ensure the analyte is in a single ionic form. A pH around 6.0 has been found suitable for similar nucleosides.[9]	
Suboptimal Column Chemistry	- Screen different column stationary phases (e.g., C18, Phenyl, Cyano) to find the best selectivity for (-)-Carbovir and its related substances.	
Incorrect Mobile Phase Composition	- Optimize the ratio of organic solvent (e.g., acetonitrile, methanol) to aqueous buffer to achieve the desired retention and resolution.	
Sample Overload	- Reduce the injection volume or the concentration of the sample.	

Data Summary

Table 1: Potential Degradation Products of (-)-Carbovir and their Expected Mass

Degradation Pathway	Potential Degradation Product	Molecular Formula	Expected [M+H]+ (m/z)
Deamination	(-)-Carbovir-xanthine analog	C11H12N4O3	249.09
Oxidation	8-oxo-(-)-Carbovir	С11Н13N5O3	264.10
Hydrolysis of Guanine	Guanine	C5H5N5O	152.05

Note: This table is based on inferred degradation pathways of the guanine moiety. Actual degradation products should be confirmed by analytical techniques such as LC-MS and NMR.

Experimental Protocols



Protocol 1: Forced Degradation Study of (-)-Carbovir

Objective: To investigate the stability of **(-)-Carbovir** under various stress conditions as per ICH guidelines.

Materials:

- (-)-Carbovir drug substance
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- · High-purity water
- HPLC system with UV or PDA detector
- pH meter
- Photostability chamber

Procedure:

- · Acid Hydrolysis:
 - Dissolve (-)-Carbovir in 0.1 M HCl.
 - Incubate at 60°C for 24 hours.
 - Neutralize with 0.1 M NaOH before analysis.
- Base Hydrolysis:
 - Dissolve (-)-Carbovir in 0.1 M NaOH.
 - Incubate at 60°C for 24 hours.



- Neutralize with 0.1 M HCl before analysis.
- Oxidative Degradation:
 - o Dissolve (-)-Carbovir in 3% H₂O₂.
 - Store at room temperature, protected from light, for 24 hours.
- Photodegradation:
 - Expose a solution of (-)-Carbovir and the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
 - A control sample should be protected from light.
- Thermal Degradation:
 - Store the solid (-)-Carbovir drug substance at 70°C for 48 hours.

Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2) and compare with a non-stressed control sample.

Protocol 2: Stability-Indicating HPLC Method for (-)-Carbovir

Objective: To develop an HPLC method capable of separating **(-)-Carbovir** from its potential degradation products and impurities.

Instrumentation and Conditions (Example):

- HPLC System: Agilent 1260 Infinity II or equivalent with a PDA detector.
- Column: Cogent UDC-Cholesterol™, 4µm, 100Å, 4.6 x 75mm or equivalent.[10]
- Mobile Phase: 60% Acetonitrile / 40% DI Water / 0.5% Formic Acid (Isocratic).[10]
- Flow Rate: 1.0 mL/min.[10]







Injection Volume: 5 μL.[10]

Detection Wavelength: 270 nm.[10]

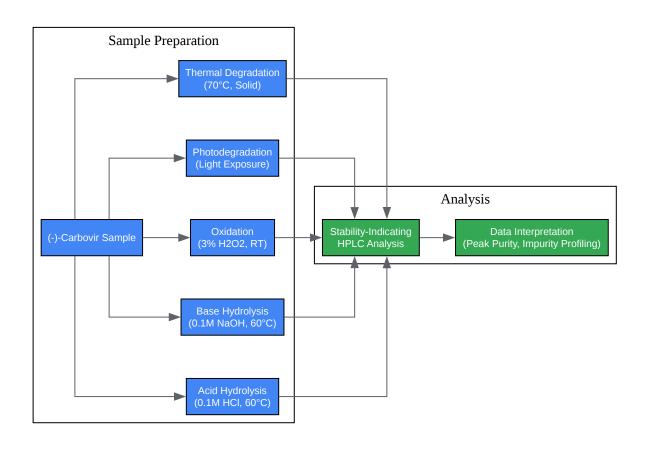
• Column Temperature: 30°C.

Procedure:

- Prepare the mobile phase and degas it.
- Equilibrate the column with the mobile phase until a stable baseline is achieved.
- Inject the standard solution of (-)-Carbovir and the stressed samples.
- Monitor the separation and record the chromatograms.
- Assess the peak purity of (-)-Carbovir in the stressed samples to ensure the method is stability-indicating.

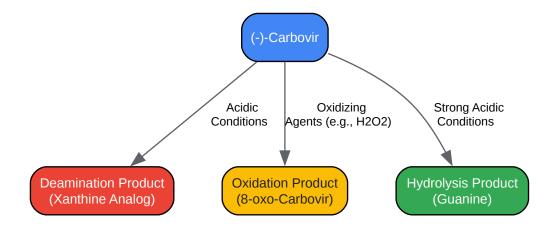
Visualizations





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Caption: Forced degradation experimental workflow for (-)-Carbovir.





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Caption: Potential degradation pathways of (-)-Carbovir.

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